molecular formula C27H30ClN3O2S B2507756 N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE CAS No. 1052537-71-9

N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE

Cat. No.: B2507756
CAS No.: 1052537-71-9
M. Wt: 496.07
InChI Key: HHQWPZJDRRELGB-UHFFFAOYSA-N
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Description

N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE: is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxybenzothiazole moiety, and a diphenylacetamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxy Group: This step involves the methylation of the benzothiazole ring using a methylating agent such as methyl iodide.

    Attachment of the Dimethylamino Group: This is typically done through a nucleophilic substitution reaction where a dimethylaminoalkyl halide reacts with the benzothiazole derivative.

    Formation of the Diphenylacetamide Core: This involves the acylation of the benzothiazole derivative with diphenylacetyl chloride under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the carbonyl group in the diphenylacetamide core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group and the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the benzothiazole ring or the diphenylacetamide core.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Polymer Science: It can be incorporated into polymers to impart specific properties such as thermal stability or conductivity.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions.

    Fluorescent Markers: Due to its benzothiazole moiety, it can be used as a fluorescent marker in biological assays.

Medicine:

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties such as high strength or conductivity.

    Electronics: It can be incorporated into electronic devices as a component of semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole moiety can engage in π-π stacking interactions with aromatic residues in proteins. The diphenylacetamide core provides structural rigidity and can interact with hydrophobic pockets in target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE
  • N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE

Comparison:

  • Structural Differences: The presence of different substituents on the benzothiazole ring (e.g., methoxy vs. ethoxy) can influence the compound’s reactivity and interactions with molecular targets.
  • Biological Activity: Variations in the substituents can lead to differences in biological activity, such as binding affinity to receptors or enzymes.
  • Physical Properties: Differences in substituents can also affect the compound’s solubility, stability, and other physical properties.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S.ClH/c1-29(2)18-11-19-30(27-28-25-22(32-3)16-10-17-23(25)33-27)26(31)24(20-12-6-4-7-13-20)21-14-8-5-9-15-21;/h4-10,12-17,24H,11,18-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQWPZJDRRELGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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